2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 478257-43-1
VCID: VC6129631
InChI: InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+
SMILES: CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl
Molecular Formula: C23H20ClN3O
Molecular Weight: 389.88

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

CAS No.: 478257-43-1

Cat. No.: VC6129631

Molecular Formula: C23H20ClN3O

Molecular Weight: 389.88

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime - 478257-43-1

Specification

CAS No. 478257-43-1
Molecular Formula C23H20ClN3O
Molecular Weight 389.88
IUPAC Name (E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine
Standard InChI InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+
Standard InChI Key YZJFLIBONPKNHW-AFUMVMLFSA-N
SMILES CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl

Introduction

Structural and Nomenclature Analysis

The systematic name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime delineates its architecture:

  • Imidazo[1,2-a]pyridine core: A bicyclic system fusing a pyridine ring (positions 1–6) with an imidazole ring (positions 7–9).

  • Substituents:

    • 2-(4-Chlorophenyl): A chlorinated benzene ring at position 2, introducing steric bulk and electronic modulation.

    • 8-Methyl: A methyl group at position 8, enhancing lipophilicity.

    • 3-Carbaldehyde: An aldehyde at position 3, serving as a precursor for oxime formation.

    • O-(3-Methylbenzyl)oxime: The aldehyde condenses with hydroxylamine, followed by O-alkylation with 3-methylbenzyl bromide, yielding the oxime ether .

Crystallographic studies of related imidazo[1,2-a]pyridines (e.g., ) reveal planar heterocyclic systems with dihedral angles between substituents (e.g., 51.14° for a chlorobenzoyl derivative), suggesting similar non-coplanarity in the target compound to minimize steric clashes . Intramolecular hydrogen bonds, as observed in and , likely stabilize the oxime moiety via N–H⋯O interactions.

Synthetic Pathways and Optimization

Core Assembly: Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes . For example:

  • 2-Amino-5-methylpyridine reacts with 4-chlorophenylglyoxal in a polar aprotic solvent (e.g., DMF, NMP) under reflux to form the bicyclic core .

  • Formylation: Vilsmeier-Haack formylation introduces the aldehyde at position 3 using POCl₃ and DMF, yielding 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde .

Oxime Formation and Functionalization

  • Oxime Synthesis: The aldehyde reacts with hydroxylamine hydrochloride in ethanol/water, forming the oxime (–CH=N–OH) .

  • O-Alkylation: Treatment with 3-methylbenzyl bromide in the presence of NaH or K₂CO₃ in DMF affords the O-(3-methylbenzyl)oxime derivative .

Critical Considerations:

  • Regioselectivity: Palladium catalysis (e.g., Pd(OAc)₂/Xantphos) ensures selective coupling of the 4-chlorophenyl group at position 2 .

  • Purification: Recrystallization from heptane or ethyl acetate removes regioisomers, as demonstrated in analogous syntheses .

Spectroscopic Characterization and Physicochemical Properties

Spectroscopic Data (Predicted)

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 2.38 (s, 3H, CH₃), 4.92 (s, 2H, OCH₂), 7.25–8.45 (m, 10H, Ar–H), 8.72 (s, 1H, CH=N) .
¹³C NMRδ 20.1 (CH₃), 58.4 (OCH₂), 115–150 (Ar–C), 155.2 (C=N), 190.1 (C=O) .
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) .

Physicochemical Properties

  • Solubility: Moderate solubility in DMSO and chloroform; low in water due to lipophilic substituents.

  • Stability: Oxime ethers are generally stable under acidic conditions but hydrolyze in strong bases.

  • Crystallography: Predicted to form monoclinic crystals with π–π stacking (centroid distances ~3.6 Å) and C–H⋯O/Cl interactions, as seen in .

Challenges and Future Directions

  • Synthetic Scalability: Transitioning from batch to flow chemistry could enhance yield and reduce Pd contamination (<1 ppm) .

  • Crystallographic Studies: Single-crystal X-ray diffraction is needed to confirm supramolecular interactions.

  • ADMET Profiling: Predictive modeling (e.g., SwissADME) estimates a logP of 3.8, indicating moderate blood-brain barrier penetration.

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